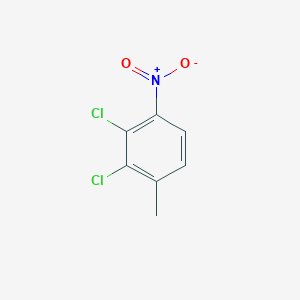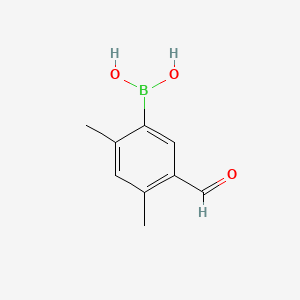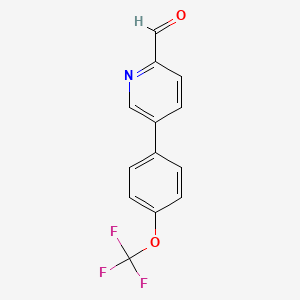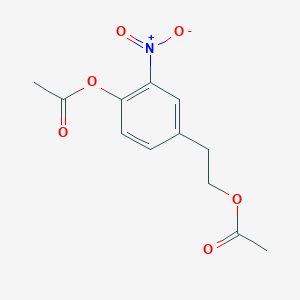
4-(2-Acetoxyethyl)-2-nitrophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Acetoxyethyl)-2-nitrophenyl acetate is an organic compound that features both acetoxy and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetoxyethyl)-2-nitrophenyl acetate typically involves the esterification of 4-(2-hydroxyethyl)-2-nitrophenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Acetoxyethyl)-2-nitrophenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetoxy group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-(2-Hydroxyethyl)-2-nitrophenol and acetic acid.
Reduction: 4-(2-Acetoxyethyl)-2-aminophenyl acetate.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Acetoxyethyl)-2-nitrophenyl acetate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s functional groups make it useful in the development of novel materials with specific properties.
Biological Studies: It can serve as a model compound for studying the behavior of nitro and acetoxy groups in biological systems.
Pharmaceutical Research:
Mécanisme D'action
The mechanism of action of 4-(2-Acetoxyethyl)-2-nitrophenyl acetate depends on the specific reactions it undergoes. For example:
Hydrolysis: The ester bond is cleaved by nucleophilic attack from water, leading to the formation of an alcohol and acetic acid.
Reduction: The nitro group is reduced through a series of electron transfers, ultimately forming an amino group.
Substitution: The acetoxy group is replaced by a nucleophile through a nucleophilic substitution mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Hydroxyethyl)-2-nitrophenyl acetate: Similar structure but with a hydroxyl group instead of an acetoxy group.
4-(2-Acetoxyethyl)-2-aminophenyl acetate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(2-Acetoxyethyl)-2-nitrophenyl acetate is unique due to the presence of both acetoxy and nitro groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H13NO6 |
|---|---|
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
2-(4-acetyloxy-3-nitrophenyl)ethyl acetate |
InChI |
InChI=1S/C12H13NO6/c1-8(14)18-6-5-10-3-4-12(19-9(2)15)11(7-10)13(16)17/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
KSSMDIZJVKINMV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCC1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,5-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14027172.png)

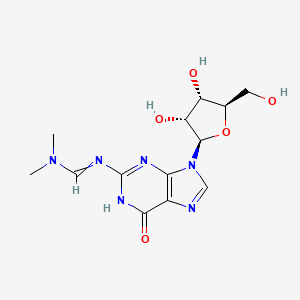

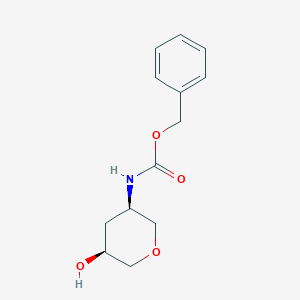
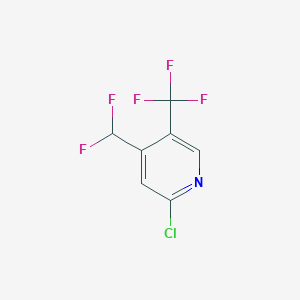

![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)


